molecular formula C8H5ClF3NO2 B1401476 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid CAS No. 1227592-95-1

2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid

Cat. No. B1401476
CAS RN: 1227592-95-1
M. Wt: 239.58 g/mol
InChI Key: UUQAJNPRYAFEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular formula of 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid is C8H6F3NO2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Comprehensive Analysis of 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic Acid Applications

Agrochemical Industry

2-Chloro-6-(trifluoromethyl)pyridine-3-acetic acid: is a key structural motif in active agrochemical ingredients. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. The unique combination of fluorine’s physicochemical properties and the pyridine moiety contributes to the biological activities of these compounds .

Pharmaceutical Industry

Several pharmaceutical products contain the TFMP moiety, which has been granted market approval. The presence of the trifluoromethyl group in drug molecules is associated with numerous pharmacological activities, making it a significant pharmacophore in FDA-approved drugs .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. The incorporation of this moiety into veterinary drugs enhances their effectiveness and safety .

Synthesis of Fluazifop

The compound serves as an intermediate in the synthesis of fluazifop, an herbicide. The synthesis process benefits from the fact that 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate, can be obtained in good yield through a simple one-step reaction .

Pesticide Development

TFMP derivatives exhibit superior pest control properties compared to traditional phenyl-containing insecticides. This advantage is leveraged in the development of more effective pesticides .

Chemical Research

In chemical research, the compound is used for synthesizing various derivatives that have potential applications in different fields, including materials science and catalysis .

Material Science

The unique properties of TFMP derivatives are explored in material science to develop new materials with enhanced characteristics, such as increased stability and improved performance .

Catalysis

In catalysis, TFMP derivatives are investigated for their potential to act as catalysts or catalyst modifiers, which could lead to more efficient chemical reactions and processes .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid and its derivatives may have significant potential for future research and development in the agrochemical and pharmaceutical industries.

properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-7-4(3-6(14)15)1-2-5(13-7)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQAJNPRYAFEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855791
Record name [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid

CAS RN

1227592-95-1
Record name [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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